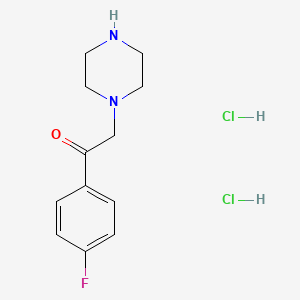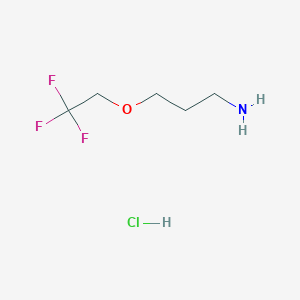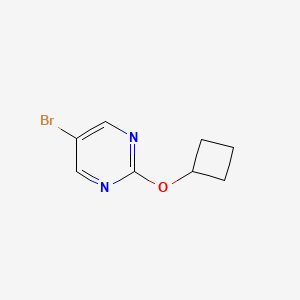
5-Bromo-2-ciclobutoxipirimidina
Descripción general
Descripción
5-Bromo-2-cyclobutoxypyrimidine is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-cyclobutoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyclobutoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Benzimidazol
Este compuesto se ha utilizado en la síntesis de derivados de 5-bromo-2-aril benzimidazol, los cuales se evalúan por su potencial como inhibidores de la enzima α-glucosidasa, un objetivo importante para los fármacos antidiabéticos .
Evaluación Citotóxica
También está involucrado en la síntesis de nuevas pirimidinas 2,5-sustituidas que se evalúan por sus propiedades citotóxicas, particularmente en la investigación del cáncer .
Ensayos Quimioluminiscentes
Otra aplicación es en el desarrollo de ensayos quimioluminiscentes para la detección sensible de 5-bromo-2'-desoxiuridina (BrdU), que se puede utilizar para medir la producción de ADN durante los estudios de infección in vitro .
Estudios de Organogénesis Vegetal
La 5-Bromo-2-ciclobutoxipirimidina se ha estudiado por sus efectos sobre la organogénesis vegetal in vitro, particularmente su influencia en la rediferenciación de brotes y raíces cuando se utiliza como análogo de la timidina .
Mecanismo De Acción
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to the catalysts and reagents involved in these reactions.
Mode of Action
5-Bromo-2-cyclobutoxypyrimidine interacts with its targets through a process known as transmetalation . In the context of Suzuki–Miyaura coupling reactions, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This process is crucial for the formation of new carbon-carbon bonds in these reactions .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-cyclobutoxypyrimidine are likely related to the Suzuki–Miyaura coupling reactions . These reactions involve the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 5-Bromo-2-cyclobutoxypyrimidine’s action are likely related to its role in Suzuki–Miyaura coupling reactions . By participating in these reactions, 5-Bromo-2-cyclobutoxypyrimidine contributes to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-cyclobutoxypyrimidine are influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other reagents, and the specific catalysts used in the reactions . For example, the success of Suzuki–Miyaura coupling reactions is attributed to the exceptionally mild and functional group tolerant reaction conditions .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-cyclobutoxypyrimidine is not well-defined. It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-cyclobutoxypyrimidine can vary with different dosages in animal models . Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Bromo-2-cyclobutoxypyrimidine is not well-defined. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
5-bromo-2-cyclobutyloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSFUHNWFXKNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


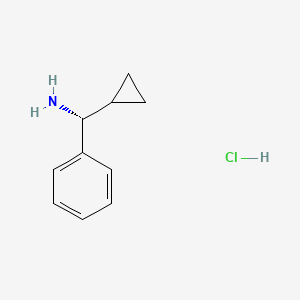

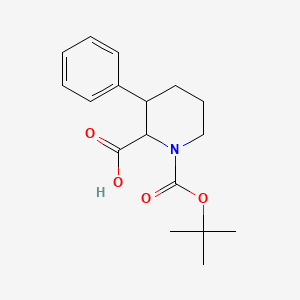
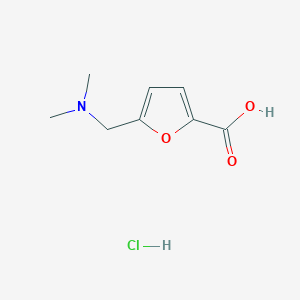
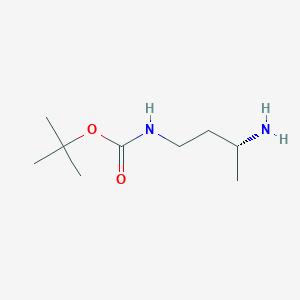
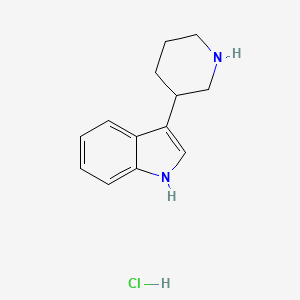
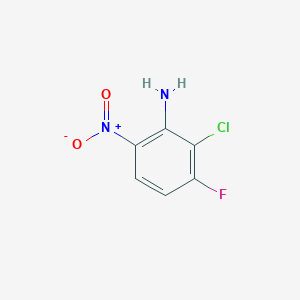
![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1520952.png)
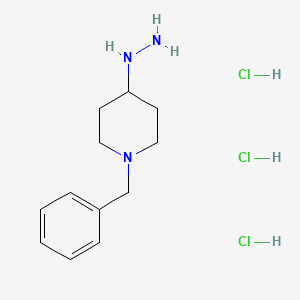
![N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride](/img/structure/B1520955.png)
![{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B1520956.png)
